molecular formula C26H20FN3O3S B2401799 N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide CAS No. 2097866-04-9

N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide

Cat. No. B2401799
M. Wt: 473.52
InChI Key: XLCJCBYSGRQMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H20FN3O3S and its molecular weight is 473.52. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preparation and Synthesis Techniques

Research into related chemical compounds, such as aryl 1‐(2,6‐dimethylphenyl)‐2‐phenyl‐4‐trifluoromethyl‐5‐imidazolyl sulfides and sulfones, highlights the importance of specific synthetic pathways. These compounds were prepared by displacing fluoride with substituted thiophenols and benzyl mercaptan, utilizing solvent-base pairs like dimethyl sulfoxide and diazabicycloundecene for optimization. This research provides insight into potential methods for synthesizing complex molecules, including those with sulfanyl acetamide structures, which could be applied to the compound for various scientific applications (Egolf & Bilder, 1994).

Structural Aspects and Properties

Investigations into amide-containing isoquinoline derivatives have shed light on structural aspects and properties crucial for understanding similar complex molecules. For instance, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and its derivatives reveal how interactions with mineral acids lead to gel formation or crystalline solids, influencing the fluorescence emission of these compounds. Such structural insights are invaluable for assessing the potential applications of complex acetamide molecules in fields like material science or chemical sensors (Karmakar et al., 2007).

Biological Screening and Fingerprint Applications

Research on derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide demonstrates the potential for biological screening and practical applications such as fingerprint detection. These studies indicate the diverse utility of similar compounds in antibacterial, antifungal, and anthelmintic activity, as well as in forensic science for latent fingerprint analysis. This suggests that the compound could have multifaceted applications, ranging from medicinal to law enforcement (Khan et al., 2019).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-15-8-7-11-19(16(15)2)28-22(31)14-34-26-29-23-17-9-3-6-13-21(17)33-24(23)25(32)30(26)20-12-5-4-10-18(20)27/h3-13H,14H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCJCBYSGRQMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)OC5=CC=CC=C53)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide

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